3,4-Dibenzyloxybenzylamine

説明

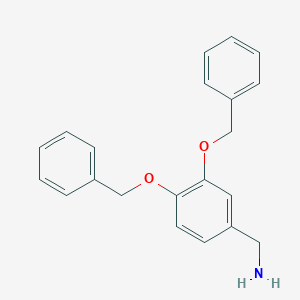

3,4-Dibenzyloxybenzylamine: is an organic compound with the molecular formula C21H21NO2 It is characterized by the presence of two benzyloxy groups attached to a benzylamine core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyloxybenzylamine typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with ammonia or an amine under reductive conditions. One common method includes the reduction of the corresponding oxime using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

化学反応の分析

Types of Reactions: 3,4-Dibenzyloxybenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or .

Reduction: Reduction reactions can yield derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are frequently used.

Substitution: Reagents like and are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxybenzylamine derivatives .

科学的研究の応用

Medicinal Chemistry

Potential Drug Candidate

3,4-Dibenzyloxybenzylamine exhibits structural similarities to known pharmacologically active compounds, making it a candidate for drug development. Its derivatives have been investigated for their ability to inhibit monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO-B has been linked to therapeutic effects in neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Case Study: MAO Inhibition

Research has shown that certain benzyloxy derivatives, including those related to this compound, have demonstrated significant MAO-B inhibitory activity with Ki values in the low micromolar range. For instance, a study reported that compounds derived from this class exhibited competitive inhibition against MAO-B, suggesting their potential as therapeutic agents for neurological disorders .

Neuropharmacology

Blood-Brain Barrier Penetration

One of the critical factors for the effectiveness of neuropharmacological agents is their ability to cross the blood-brain barrier (BBB). Compounds based on the benzyloxy scaffold have shown promising results in this regard. For example, thiosemicarbazide-based derivatives of benzyloxy compounds were able to penetrate the BBB and exhibited neuroprotective effects in cellular models .

Case Study: Neuroprotective Effects

In vitro studies using IMR-32 neuronal cells indicated that lead compounds derived from this compound increased levels of antioxidant enzymes such as superoxide dismutase and catalase. These findings support the hypothesis that these compounds may protect against oxidative stress-related neuronal damage .

Synthetic Chemistry

Synthesis and Functionalization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The compound can be synthesized through reductive amination processes involving benzaldehydes and amines. This synthetic route allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) within this chemical class.

Synthetic Pathway Example

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reductive Amination | Benzaldehyde + Amine + LiAlH4 | 85 |

| 2 | Alkylation | Alkyl halide + Base (K2CO3) | 90 |

| 3 | Purification | Column chromatography | - |

Structure-Activity Relationships (SAR)

Studies on SAR have revealed that modifications to the benzyl groups or the amine functionality can significantly impact biological activity. For instance, analogs with halogen substitutions on the aromatic rings exhibited enhanced potency against MAO-B compared to unsubstituted variants .

作用機序

The mechanism of action of 3,4-Dibenzyloxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

- 3,4-Dimethoxybenzylamine

- 3,4-Dibenzyloxybenzaldehyde

- 3,4-Dibenzyloxybenzoic acid

Uniqueness: 3,4-Dibenzyloxybenzylamine is unique due to its specific structural features, such as the presence of two benzyloxy groups, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack these functional groups or have different substitution patterns .

生物活性

3,4-Dibenzyloxybenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its inhibitory effects on specific enzymes, particularly butyrylcholinesterase (BChE) and monoamine oxidases (MAOs), as well as its pharmacokinetic properties and safety assessments.

Chemical Structure and Properties

This compound features a benzylamine backbone with two benzyloxy substituents located at the 3 and 4 positions of the aromatic ring. This structural modification is crucial for enhancing its biological activity.

Biological Activity

1. Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's effectiveness as a selective inhibitor of BChE, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds in this class have been reported, indicating strong inhibitory activity:

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD (to be determined) |

| Compound 28 | 0.171 ± 0.063 |

| Compound 33 | 0.167 ± 0.018 |

These findings suggest that derivatives of the benzyloxy-benzylamine scaffold could serve as promising candidates for further development in treating cognitive impairments associated with BChE activity .

2. Inhibition of Monoamine Oxidases (MAOs)

The compound has also been evaluated for its inhibitory effects on human monoamine oxidases, particularly MAO-B, which is relevant in the context of neurodegenerative disorders like Parkinson's disease. Compounds structurally similar to this compound have shown potent inhibition:

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| B10 | MAO-B | 0.067 |

| B15 | MAO-B | 0.12 |

These compounds exhibited selectivity for MAO-B over MAO-A, with significant implications for therapeutic applications due to reduced side effects associated with MAO-A inhibition .

The mechanisms underlying the inhibitory effects of this compound on BChE and MAOs are thought to involve:

- Binding Interactions : The compound forms π-π stacking interactions with the active sites of these enzymes, enhancing binding affinity.

- Reversibility : Studies indicate that the inhibition is reversible, which is advantageous for therapeutic use as it allows for modulation of enzyme activity without permanent alteration .

Pharmacokinetics and Safety Assessments

1. CNS Availability

In silico predictions and experimental studies suggest that compounds based on the benzyloxy-benzylamine structure have favorable central nervous system (CNS) permeability. The PAMPA assay results indicated significant permeability values (), which is essential for compounds targeting CNS disorders .

2. Cytotoxicity Studies

Safety assessments have been conducted using human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines to evaluate potential cytotoxic effects:

| Cell Line | Viability (% at MIC) |

|---|---|

| SH-SY5Y | TBD |

| HepG2 | TBD |

These studies are critical in determining the therapeutic window and potential side effects associated with chronic administration .

Case Studies and Research Findings

Several case studies have illustrated the potential of compounds related to this compound in preclinical settings:

- Neuroprotection : In animal models, selective BChE inhibitors have demonstrated neuroprotective effects against amyloid-beta toxicity, highlighting their potential role in Alzheimer's disease management.

- Cognitive Function : Research involving BChE knockout mice showed preserved cognitive function despite exposure to neurotoxic agents, underscoring the importance of selective inhibition in reducing side effects typically associated with non-selective cholinesterase inhibitors .

特性

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYLMNLVWFYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618471 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190018-05-4 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。